2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, also known by its CAS number 1171923-88-8, is a chemical compound with the molecular formula C_{23}H_{30}O_{3} and a molecular weight of 354.483 g/mol. This compound is classified as an ester, specifically a benzoate, which is derived from benzoic acid. The structure contains a methoxy group and a tert-butyl group, indicating potential applications in various chemical and pharmaceutical fields.
The synthesis of 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester can be accomplished through several methods:
The molecular structure of 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester can be represented in various formats:
CC(C(C1=CC=C(C=C1)OC(=O)OC)C(C)C)C(C)C
TXFITIRULIEZPN-UHFFFAOYSA-N
The compound features:
This compound can participate in several chemical reactions, including:
The mechanism of action for this compound primarily relates to its potential biological activities. As an ester derivative, it may exhibit anti-inflammatory or analgesic properties through inhibition of specific enzymes or pathways involved in pain and inflammation. The presence of the methoxy group may enhance its lipophilicity, facilitating better membrane penetration and bioavailability.
Key physical and chemical properties include:
The scientific uses of 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: